NPMA Exhibits Superior Thermal Self-Crosslinking Kinetics vs. CPMA and PMA
In a direct comparative study of thermal self-crosslinking reactions, copolymers containing 4-nitrophenyl methacrylate (NPMA) displayed a significantly faster gel production rate than those containing 4-chlorophenyl methacrylate (CPMA) or phenyl methacrylate (PMA) when reacted with epoxy compounds. [1]
| Evidence Dimension | Gel production rate |
|---|---|
| Target Compound Data | Faster gel production (qualitative) |
| Comparator Or Baseline | Copolymers of CPMA and PMA exhibited slower gel production rates |
| Quantified Difference | Rate order: NPMA > CPMA > PMA |
| Conditions | Thermal self-crosslinking of GMA-NPMA-MMA copolymers with 10 mol% tetrabutylammonium bromide catalyst at 110°C for 5h; NPMA copolymer yielded 82% gel |
Why This Matters
Faster crosslinking kinetics can reduce processing time and energy consumption in the manufacture of thermoset materials, providing a clear operational advantage for NPMA-based formulations.
- [1] Nishikubo, T., Saita, S., & Uchida, N. (1989). Synthesis and thermal self-crosslinking reaction of copolymers from 2,3-epoxypropyl methacrylate and p-substituted phenyl methacrylates. Journal of Applied Polymer Science, 38(12), 2225-2236. https://doi.org/10.1002/app.1989.070381206 View Source
